Predictive Toxicology and Comprehensive Safety Guidelines for 2-(Chloromethyl)-4-methoxybenzoxazole
Predictive Toxicology and Comprehensive Safety Guidelines for 2-(Chloromethyl)-4-methoxybenzoxazole
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Advanced MSDS Framework
Executive Summary
In the landscape of preclinical drug development and synthetic organic chemistry, 2-(Chloromethyl)-4-methoxybenzoxazole (CAS: 1027150-45-3) serves as a highly specialized heterocyclic building block[1][2]. Structurally, it combines an electron-rich methoxybenzoxazole core with a highly reactive, electrophilic chloromethyl moiety.
Because empirical, long-term toxicological data on this specific CAS number is limited in public literature, establishing a robust safety profile requires a Quality by Design (QbD) approach. As a Senior Application Scientist, I approach this molecule through the lens of predictive toxicology. The presence of the chloromethyl group (-CH₂Cl) classifies this compound as a direct-acting alkylating agent[3][4]. Alkylating agents are notorious for their ability to covalently bind to nucleophilic centers in biological macromolecules, triggering profound cellular responses ranging from localized tissue irritation to severe genotoxicity and apoptosis[5][6].
This whitepaper synthesizes the predictive structural hazards, the underlying molecular signaling pathways triggered by exposure, and the field-proven protocols required to safely handle and evaluate this compound.
Structural Toxicology & Predictive Hazard Profiling
The toxicological profile of 2-(Chloromethyl)-4-methoxybenzoxazole is fundamentally dictated by its chemical structure. The chloromethyl group undergoes rapid Sₙ2 (bimolecular nucleophilic substitution) reactions. In a biological context, the targets of this electrophilic attack are the nitrogen and oxygen atoms of DNA bases (e.g., the N7 and O⁶ positions of guanine) and the sulfhydryl groups of cellular proteins[3].
When DNA is alkylated, the resulting adducts disrupt normal base pairing, leading to miscoding (e.g., GC→AT transitions) during replication[3]. If the damage is extensive, it can cause replication fork stalling and DNA double-strand breaks (DSBs)[6].
Table 1: Physicochemical Properties and Predictive Toxicity Metrics
| Parameter | Value / Descriptor | Toxicological Implication |
| Chemical Name | 2-(Chloromethyl)-4-methoxybenzoxazole | - |
| CAS Number | 1027150-45-3 | - |
| Molecular Formula | C₉H₈ClNO₂ | - |
| Molecular Weight | 197.62 g/mol | Low MW facilitates rapid cellular and dermal penetration[1][2]. |
| Topological Polar Surface Area | 35.3 Ų | High membrane permeability; potential for systemic distribution[1][2]. |
| Reactive Moiety | Chloromethyl (-CH₂Cl) | Direct-acting electrophile; high risk of DNA alkylation and skin sensitization[3]. |
| Metabolic Liability | Benzoxazole & Methoxy groups | Potential for CYP450-mediated oxidation, generating reactive intermediates. |
Mechanistic Toxicology: The DNA Damage Response (DDR)
Understanding the causality behind the toxicity of alkylating agents requires examining the cellular signaling pathways they disrupt. When 2-(Chloromethyl)-4-methoxybenzoxazole penetrates a cell and alkylates DNA, it triggers the DNA Damage Response (DDR)[7][8].
The DDR is an intricate self-validating surveillance system. Sensor kinases, specifically ATM (Ataxia telangiectasia mutated) and ATR (Ataxia telangiectasia and Rad3-related), detect the structural anomalies in the DNA[9][10]. ATM is primarily activated by double-strand breaks, while ATR responds to single-stranded DNA regions caused by replication stress[9][10].
Once activated, ATM and ATR phosphorylate downstream effector kinases (Chk1 and Chk2), which subsequently stabilize and activate the master tumor suppressor protein, p53 [7][9]. The degree of p53 activation dictates the cell's fate: mild damage induces p21-mediated cell cycle arrest to allow for DNA repair, whereas severe, irreparable alkylation triggers apoptosis to prevent malignant transformation[6][7].
Fig 1: DNA Damage Response (DDR) pathway triggered by chloromethyl-induced alkylation.
In Vitro Toxicity Assessment Protocols
To empirically validate the predictive genotoxicity of 2-(Chloromethyl)-4-methoxybenzoxazole, researchers must utilize a self-validating assay system. The gold standard for assessing point mutations induced by alkylating agents is the Bacterial Reverse Mutation Test (Ames Assay) , governed by OECD Guideline 471[11][12].
Rationale & Causality
The Ames test utilizes amino-acid requiring strains of Salmonella typhimurium and Escherichia coli[11][12]. Because the chloromethyl group is a direct-acting mutagen, it will likely cause reverse mutations in the absence of metabolic activation. However, to account for potential toxic metabolites generated from the benzoxazole ring, the assay must be performed both with and without mammalian liver extract (S9 mix)[11][13].
Fig 2: OECD 471 Ames Test workflow for evaluating genotoxic potential of alkylating agents.
Step-by-Step Methodology: OECD 471 Ames Assay
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Strain Preparation : Culture S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth until they reach the late exponential phase (approx. 10⁹ cells/mL)[11][14].
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Dose Range-Finding : Prepare 2-(Chloromethyl)-4-methoxybenzoxazole in a compatible organic solvent (e.g., DMSO). Perform a preliminary cytotoxicity test to determine the highest non-lethal dose, as high concentrations of alkylating agents will simply kill the bacteria, masking mutagenic effects[13].
-
Metabolic Activation Assembly : Prepare the S9 mix using Aroclor 1254-induced rat liver homogenate combined with NADP and glucose-6-phosphate to simulate mammalian hepatic metabolism[11].
-
Plate Incorporation :
-
To 2 mL of molten top agar (containing trace histidine/tryptophan), add 0.1 mL of the bacterial culture.
-
Add 0.1 mL of the test compound dilution.
-
Add 0.5 mL of S9 mix (or phosphate buffer for the -S9 condition)[13].
-
Vortex gently and pour over minimal glucose agar plates.
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-
Incubation & Validation : Incubate plates in triplicate at 37°C for 48–72 hours[14]. Include concurrent vehicle controls (negative) and strain-specific positive controls (e.g., sodium azide for TA1535) to self-validate the assay's sensitivity.
-
Analysis : A positive mutagenic result is defined as a reproducible, dose-dependent increase in the number of revertant colonies compared to the vehicle control[11].
Comprehensive MSDS & Handling Guidelines
Due to the electrophilic nature of the chloromethyl group, 2-(Chloromethyl)-4-methoxybenzoxazole must be handled with the same stringent precautions applied to known alkylating agents and potential mutagens.
Hazard Identification (Predictive GHS Classification)
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H302 / H312 / H332 : Harmful if swallowed, in contact with skin, or inhaled.
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H314 : Causes severe skin burns and eye damage (due to HCl liberation upon hydrolysis).
-
H317 : May cause an allergic skin reaction (protein alkylation).
-
H341 : Suspected of causing genetic defects (DNA alkylation).
Engineering Controls & PPE
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Containment : All manipulations must be performed inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood. Do not handle on an open bench.
-
Gloves : Double-gloving with nitrile or neoprene is mandatory. Alkylating agents can permeate standard latex. Change gloves immediately if contaminated.
-
Respirator : If aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is required.
Spill Management: The Chemical Neutralization Protocol
Understanding the Sₙ2 reactivity of the chloromethyl group allows for targeted spill neutralization. Water alone is insufficient and may slowly hydrolyze the compound, releasing corrosive hydrogen chloride gas.
-
Evacuate and Isolate : Secure the spill area.
-
Nucleophilic Scavenging : Cover the spill with a neutralizing absorbent containing a "soft" nucleophile, such as a 5-10% solution of sodium thiosulfate . The thiosulfate ion will rapidly and preferentially attack the chloromethyl carbon via Sₙ2 substitution, displacing the chloride ion and forming a non-toxic, water-soluble Bunte salt.
-
Incubation : Allow the neutralization reaction to proceed for at least 30 minutes.
-
Collection : Sweep the neutralized matrix into a sealed, properly labeled hazardous waste container for incineration.
References
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PubChem. "2-(Chloromethyl)-4-methoxybenzoxazole | C9H8ClNO2 | CID 11820045". National Institutes of Health (NIH). Available at: [Link]
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National Center for Biotechnology Information (NCBI). "HEALTH EFFECTS - Toxicological Profile for Bis(Chloromethyl)Ether (BCME)". NIH. Available at: [Link]
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Bernucci I, et al. "[Bis-chloromethyl ether and carcinogenesis of alkylating agents]". PubMed - NIH. Available at:[Link]
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U.S. Environmental Protection Agency (EPA). "Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11". EPA.gov. Available at:[Link]
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Woynarowski JM, et al. "The DNA Minor Groove-alkylating Cyclopropylpyrroloindole Drugs Adozelesin and Bizelesin Induce Different DNA Damage Response Pathways in Human Colon Carcinoma HCT116 Cells". AACR Journals. Available at: [Link]
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PMC - NIH. "Therapeutic Targeting of DNA Damage Response Pathways in TP53- and ATM-Mutated Tumors". NIH.gov. Available at:[Link]
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bioRxiv. "What p53 sees: ATM and ATR activation through crosstalk between DNA damage response pathways". bioRxiv.org. Available at: [Link]
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MDPI. "Unraveling the Guardian: p53's Multifaceted Role in the DNA Damage Response and Tumor Treatment Strategies". MDPI.com. Available at: [Link]
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PMC - NIH. "DNA-PK, ATM, and ATR: PIKKing on p53". NIH.gov. Available at: [Link]
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Nucro-Technics. "OECD 471: Bacterial Reverse Mutation Test (Ames Assay)". Nucro-Technics.com. Available at:[Link]
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TTS Laboratuvar Hizmetleri. "AMES Test (OECD 471) - Biocompatibility Analyses". ttslaboratuvar.com. Available at:[Link]
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Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209". Toxlab.co. Available at: [Link]
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Gentronix. "OECD 471 Ames Test | Regulatory Genotoxicity Studies". Gentronix.co.uk. Available at: [Link]
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